Pyrazolidine dihydrochloride

Organocatalysis Multicomponent Reactions Green Chemistry

Researchers seeking efficient DHPM synthesis often face low yields with standard organocatalysts. Pyrazolidine dihydrochloride (CAS 89990-54-5) directly addresses this, providing a superior catalytic solution validated by comparative studies. - Outperforms modified pyrrolidine derivatives in Biginelli reactions, enabling higher yields under mild conditions. - Serves as a critical building block for potent DPP-IV inhibitors (derivative IC₅₀ = 1.56 μM) in antidiabetic research. - Offers supply chain reliability via a sustainable, high-yield (~80%) Raschig synthesis route, ensuring consistent quality for scale-up.

Molecular Formula C3H9ClN2
Molecular Weight 108.57 g/mol
CAS No. 89990-54-5
Cat. No. B1355532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrazolidine dihydrochloride
CAS89990-54-5
Molecular FormulaC3H9ClN2
Molecular Weight108.57 g/mol
Structural Identifiers
SMILESC1CNNC1.Cl
InChIInChI=1S/C3H8N2.ClH/c1-2-4-5-3-1;/h4-5H,1-3H2;1H
InChIKeyVEXUHGJGWQFFTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrazolidine Dihydrochloride: Endocyclic Hydrazine Organocatalyst


Pyrazolidine dihydrochloride (CAS 89990-54-5, molecular weight 145.03 g/mol, formula C₃H₁₀Cl₂N₂) is a saturated heterocyclic compound belonging to the class of endocyclic hydrazines [1]. It serves as an organocatalyst and a versatile synthetic intermediate in the pharmaceutical and cosmetic industries . Its chemical structure, featuring a five-membered pyrazolidine core with two hydrochloride groups, distinguishes it from aromatic analogs like pyrazole and pyrazoline [2].

Form Dihydrochloride salt for aqueous solubility
Catalysis Biginelli multicomponent reaction organocatalyst
Synthesis Building block for pyrazolidine-derived pharmacophores

Pyrazolidine Dihydrochloride: Why It Cannot Be Substituted


Generic substitution of pyrazolidine dihydrochloride with other cyclic hydrazines or secondary amines is not straightforward due to its unique catalytic efficiency and structural characteristics. The dihydrochloride salt form enhances solubility in aqueous media, facilitating its use in green chemistry applications like the Raschig process [1]. In catalytic applications, its performance in the Biginelli reaction significantly exceeds that of widely used modified pyrrolidine derivatives, as demonstrated in direct comparative studies [2]. Furthermore, its non-aromatic, saturated ring structure imparts distinct reactivity profiles compared to aromatic analogs like pyrazole and pyrazoline, directly influencing its utility as a building block for pharmacologically active compounds [3].

Attribute
Pyrazolidine Dihydrochloride
Common Substitutes
Salt Form
Dihydrochloride: enhances aqueous solubility, enables Raschig process
Free base or other salts: solubility and catalytic profile may shift
Ring System
Saturated five-membered endocyclic hydrazine
Aromatic pyrazole/pyrazoline: distinct reactivity, may not transfer
Catalytic Performance
Reported higher efficiency in Biginelli reaction vs. modified pyrrolidines
Modified pyrrolidines: may not reproduce catalytic outcome

Pyrazolidine Dihydrochloride: Quantitative Differentiation Evidence


Biginelli Reaction: Superior to Pyrrolidine Organocatalysts

Pyrazolidine dihydrochloride demonstrates significantly higher catalytic activity in the Biginelli reaction than modified pyrrolidine derivatives. While pyrrolidine-based catalysts have been widely studied for this reaction, pyrazolidine dihydrochloride was found to be 'a more effective organocatalyst' in direct comparisons [1]. The reaction proceeds under mild conditions, achieving good to excellent yields of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) [2].

Biginelli Catalysis
Head-to-head
Reported more effective than modified pyrrolidine derivatives
Supports catalyst selection for DHPM synthesis
Direct comparison under mild conditions
Organocatalysis Multicomponent Reactions Green Chemistry

Key Intermediate for DPP-IV Inhibitors

Pyrazolidine dihydrochloride serves as a crucial building block in the synthesis of pyrazolidine-derived dipeptidyl peptidase IV (DPP-IV) inhibitors. Derivatives synthesized from this scaffold have demonstrated potent in vitro and in vivo activity. For instance, a specific derivative (Compound 9i) exhibited an IC₅₀ value of 1.56 μM against DP-IV and an in vivo ED₅₀ of 80 mg/kg [1]. This compares favorably to other classes of DPP-IV inhibitors, establishing the pyrazolidine core as a valuable pharmacophore [2].

DPP-IV Inhibition
Class-level
Derivative 9i IC₅₀ 1.56 μM
Supports pharmacophore development studies
In vitro enzyme assay; class-level inference
Medicinal Chemistry Diabetes Enzyme Inhibition

Green, Scalable Synthesis via Raschig Process

The Raschig process for synthesizing pyrazolidine dihydrochloride is optimized for industrial scale-up, achieving a yield of approximately 80% when using an 8:1 molar ratio of 1,3-diaminopropane to sodium hypochlorite [1]. This aqueous, solvent-free method contrasts with more complex, lower-yielding routes for other cyclic hydrazines, offering a clear advantage for large-scale procurement and manufacturing [2].

Raschig Process Yield
Cross-study comparable
~80% yield (aqueous, solvent-free)
Supports scalable, green procurement
Optimized 8:1 DAP:NaOCl ratio
Process Chemistry Green Synthesis Industrial Scale-up

Pyrazolidine Dihydrochloride: Research & Industrial Applications


DHPM Synthesis via Biginelli Reaction

As a superior organocatalyst for the Biginelli reaction, pyrazolidine dihydrochloride is the preferred choice for laboratories synthesizing DHPMs. Its enhanced efficiency over modified pyrrolidine derivatives [1] leads to higher yields under mild conditions [2], making it ideal for both academic research and pharmaceutical development where DHPM scaffolds are of interest.

Building Block for DPP-IV Inhibitor Discovery

Pyrazolidine dihydrochloride is a critical starting material for the synthesis of novel DPP-IV inhibitors. Its derivatives have demonstrated potent activity (IC₅₀ = 1.56 μM) [3], validating its use in diabetes drug discovery programs. Researchers developing next-generation antidiabetic agents should prioritize this compound for constructing pyrazolidine-based pharmacophores [4].

Scalable Green Synthesis of Endocyclic Hydrazines

For process chemists and industrial manufacturers, the Raschig process for pyrazolidine dihydrochloride offers a sustainable, high-yield (~80%) [5] and solvent-free route. This makes it the economically and environmentally preferable option for producing endocyclic hydrazines at scale [6], compared to alternative, less efficient synthetic pathways.

Application
Selection Property
Validation Focus
Multicomponent DHPM synthesis
Organocatalytic efficiency in Biginelli reaction
Reaction yield and scope under mild conditions
DPP-IV pharmacophore development
Pyrazolidine core building block
Derivative enzyme inhibition assay outcomes
Industrial-scale endocyclic hydrazine production
Raschig process sustainability and yield
Single-step aqueous synthesis reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pyrazolidine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.